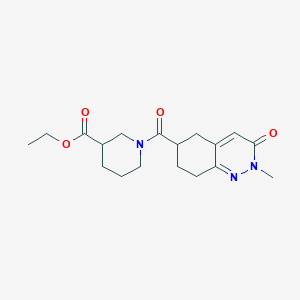

Ethyl 1-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperidine-3-carboxylate

Description

This compound (CAS: 2034573-47-0) features a bicyclic hexahydrocinnoline core fused with a piperidine ring via a carbonyl bridge. Its molecular formula is C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol) . The structure includes:

- A piperidine-3-carboxylate ethyl ester, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.

Limited physicochemical data (e.g., melting point, solubility) are available, but its structural motifs suggest moderate polarity due to ester and carbonyl groups.

Properties

IUPAC Name |

ethyl 1-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-3-25-18(24)13-5-4-8-21(11-13)17(23)12-6-7-15-14(9-12)10-16(22)20(2)19-15/h10,12-13H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOZSEPOMDJNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It’s known that indole derivatives, which share some structural similarities, interact with their targets in a way that they can exhibit various biological activities. This could suggest that Ethyl 1-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperidine-3-carboxylate might interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound might affect similar pathways.

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be inferred that it may participate in reactions involving nucleophiles. The oxygen atom in the carbonyl group can act as a nucleophile, potentially forming a hemiketal in reaction with other molecules

Molecular Mechanism

It is possible that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The metabolic pathways involving Ethyl 1-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperidine-3-carboxylate are not well-characterized. It is possible that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Biological Activity

Chemical Structure and Properties

Ethyl 1-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperidine-3-carboxylate can be described by its IUPAC name and molecular formula. Its structure includes a piperidine ring and a hexahydrocinnoline moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 320.39 g/mol |

Cytotoxicity

Research indicates that compounds with similar structural features often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting cellular functions such as the cell cycle and angiogenesis.

Case Study: Cytotoxic Effects

A study investigated the cytotoxic effects of various derivatives of piperidine on human cancer cell lines. The results demonstrated that these compounds could reduce cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HepG2 | 25 | 30 |

| MCF-7 | 30 | 40 |

| NIH 3T3 | >100 | 90 |

In this study, the compound exhibited lower toxicity towards normal cells (NIH 3T3) compared to cancerous cells (HepG2 and MCF-7), suggesting a selective cytotoxic profile.

The proposed mechanism of action for compounds similar to this compound involves:

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with the cell cycle progression in cancerous cells.

- Inhibition of Angiogenesis : By inhibiting factors that promote blood vessel formation in tumors.

Research Findings

Recent findings highlight the potential of this compound in targeting specific pathways involved in cancer progression. For example:

- A derivative was shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

- In vivo studies revealed reduced tumor growth in xenograft models treated with compounds similar to Ethyl 1-(2-methyl-3-oxo...).

Comparison with Similar Compounds

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate (Isomers 1-1 and 1-2)

Key Differences :

- Ring System: Decahydro-1,6-naphthyridine (two fused six-membered rings) vs. hexahydrocinnoline (one six- and one five-membered ring).

- Functional Groups : Both isomers retain the ethyl ester and carbonyl but lack the methyl-oxo substitution seen in the target compound.

Synthesis : Prepared via catalytic hydrogenation of a diastereomeric oxime intermediate using Raney nickel, yielding isomers 1-1 (MW: 227.13 g/mol) and 1-2 (MW: 227.13 g/mol) .

NMR Data :

- 1-2 : δ 6.20 (1H, bs, NH), 4.24 (2H, bm, ester), 2.81–2.74 (1H, m, piperidine).

- 1-1 : δ 7.33 (1H, bs, NH), 3.57–3.51 (3H, m, piperidine).

| Parameter | Target Compound | Isomer 1-1 / 1-2 |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₄H₁₉N₂O₃ |

| Molecular Weight | 236.27 | 227.13 |

| Core Structure | Hexahydrocinnoline | Decahydro-1,6-naphthyridine |

| Key Functional Groups | Methyl, oxo, ester | Ester, carbonyl, NH |

Ethyl 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylate

Key Differences :

- Heterocycle: Pyrazine (aromatic, planar) replaces hexahydrocinnoline (non-aromatic, puckered).

Properties : MW = 249.31 g/mol; SMILES: CCOC(=O)C1CCCN(C1)C1=NC(C)=CN=C1 .

Applications : Pyrazine derivatives are common in kinase inhibitors due to their electron-deficient aromatic systems.

Ethyl 1-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate (21l)

Key Differences :

- Heterocycle: Isoxazolopyrimidine (fused isoxazole-pyrimidine) vs. cinnoline.

- Substituents : 4-Fluorophenyl and trifluoromethyl groups increase lipophilicity (LogP ~3.5 estimated).

Analytical Data :

Tricyclic Piperidine Derivatives (e.g., rac-19d, rac-19e)

Key Differences :

- Ring System : Tricyclic cores (e.g., 9-azatricyclo[4.3.1.0³,⁷]decane) introduce steric bulk.

- Synthesis : Use of tricyclic imines and boron hydrides under varied conditions (e.g., FeCl₃·6H₂O catalysis) .

Biological Relevance : Tricyclic systems are explored for CNS targets due to enhanced blood-brain barrier penetration.

Structural and Functional Analysis

Hydrogen Bonding and Solubility

- Analogues : Compounds like 21l () with fluorine substituents show higher logP values, suggesting reduced aqueous solubility compared to the target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.